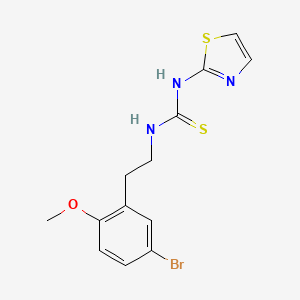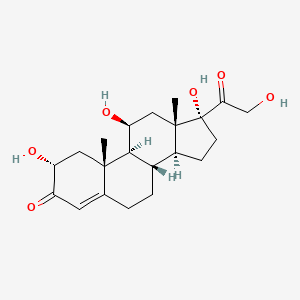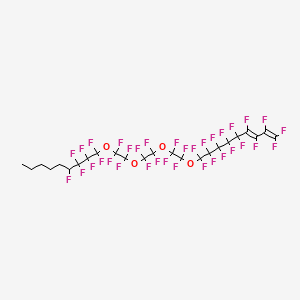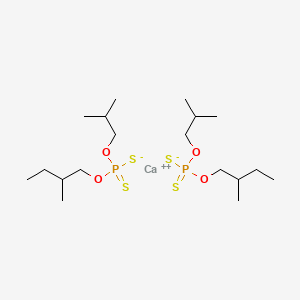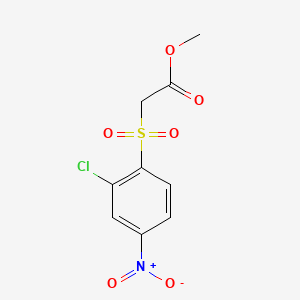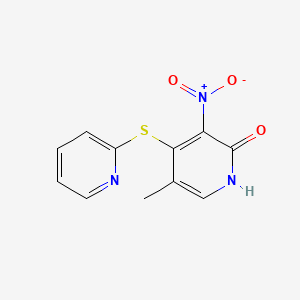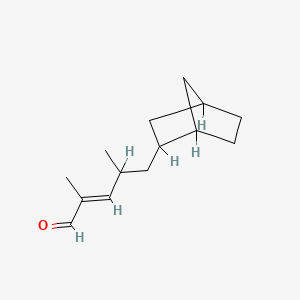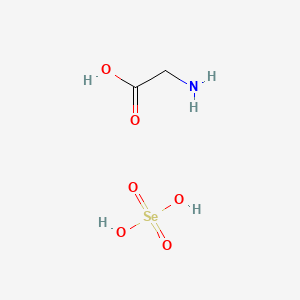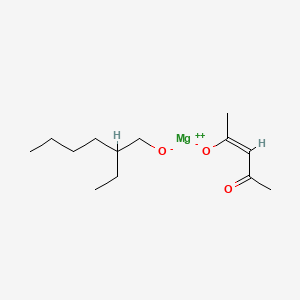
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O')magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is a coordination compound with the molecular formula C13H24MgO3 and a molecular weight of 252.63 g/mol. This compound is known for its stability and solubility in organic solvents such as toluene and ethyl acetate . It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium typically involves the reaction of magnesium with 2-ethylhexan-1-ol and pentane-2,4-dione. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different magnesium complexes.
Substitution: The compound can participate in substitution reactions where the ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields magnesium oxide, while substitution reactions can produce a variety of magnesium complexes with different ligands .
Applications De Recherche Scientifique
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is utilized in several scientific research fields:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is employed in the production of high-performance materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium involves its interaction with molecular targets through coordination bonds. The magnesium ion acts as a central metal atom, coordinating with the ligands to form a stable complex. This coordination can influence the reactivity and properties of the compound, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pentane-2,4-dionato-O,O’)dipropoxytitanium: Similar in structure but contains titanium instead of magnesium.
Bis(2-ethylhexan-1-olato)bis(pentane-2,4-dionato-O,O’)titanium: Another titanium-based compound with similar ligands.
Uniqueness
(2-Ethylhexan-1-olato)(pentane-2,4-dionato-O,O’)magnesium is unique due to its specific coordination environment and the presence of magnesium, which imparts distinct chemical properties compared to its titanium counterparts. This uniqueness makes it valuable in applications where magnesium’s properties are preferred over titanium .
Propriétés
Numéro CAS |
94276-49-0 |
|---|---|
Formule moléculaire |
C13H24MgO3 |
Poids moléculaire |
252.63 g/mol |
Nom IUPAC |
magnesium;2-ethylhexan-1-olate;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C8H17O.C5H8O2.Mg/c1-3-5-6-8(4-2)7-9;1-4(6)3-5(2)7;/h8H,3-7H2,1-2H3;3,6H,1-2H3;/q-1;;+2/p-1/b;4-3-; |
Clé InChI |
GJVYTPQGVFSMQA-LWFKIUJUSA-M |
SMILES isomérique |
CCCCC(CC)C[O-].C/C(=C/C(=O)C)/[O-].[Mg+2] |
SMILES canonique |
CCCCC(CC)C[O-].CC(=CC(=O)C)[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


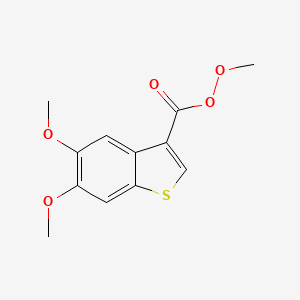
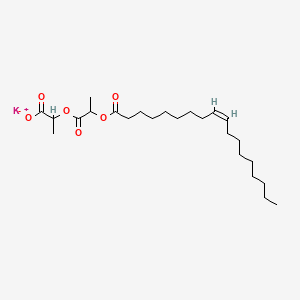
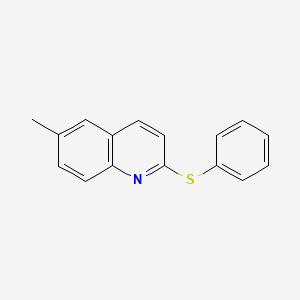
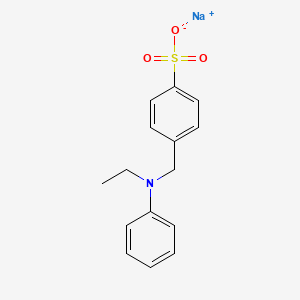
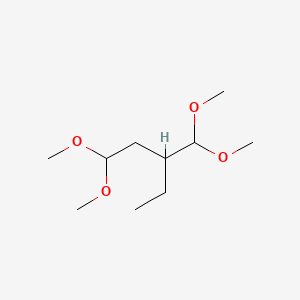
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
